molecular formula C12H8BrN3 B11845059 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine CAS No. 537678-51-6

3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine

Cat. No.: B11845059
CAS No.: 537678-51-6
M. Wt: 274.12 g/mol
InChI Key: IMSPVEFFEMRXIR-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine is a high-value brominated heterocyclic compound serving as a key chemical intermediate in medicinal chemistry and drug discovery programs. This scaffold is of significant interest to researchers due to its structural similarity to purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . The bromine atom at the C3 position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships (SAR) . This compound is primarily investigated for the development of novel anticancer agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent activity as inhibitors of critical kinases, including Cyclin-dependent kinases (CDK2/CDK9) and Tropomyosin receptor kinases (TRKs) . Inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and suppress proliferation in various cancer cell lines . The specific 3-bromo-5-phenyl substitution pattern is a strategic starting point for designing potential therapeutics targeting these pathways, making it a crucial building block for research institutions and pharmaceutical R&D departments engaged in oncology projects . Applications: This reagent is intended for use as a chemical intermediate in the synthesis of more complex bioactive molecules, particularly kinase inhibitors. It is also suitable as a standard in analytical method development and for use in high-throughput screening assays. Handling and Storage: Store in a cool, dry place at 2-8°C. For R&D purposes only. Not for drug, household, or other use.

Properties

CAS No.

537678-51-6

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

3-bromo-5-phenyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8BrN3/c13-11-10-6-9(7-14-12(10)16-15-11)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

IMSPVEFFEMRXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=C2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves electrophilic aromatic substitution at the 3-position of 5-phenyl-1H-pyrazolo[3,4-b]pyridine. In a representative procedure, 5-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere, followed by gradual addition of NBS (1.2 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, yielding 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine as a pale-yellow solid after aqueous workup and recrystallization from ethanol (82–92% yield).

Key Parameters:

  • Solvent: DMF or dichloromethane (DCM)

  • Temperature: 0°C to 25°C

  • Reaction Time: 6–24 hours

  • Purification: Column chromatography (hexane/EtOAc, 3:1) or recrystallization

Side products such as 3,5-dibromo derivatives (<5%) form under excess brominating conditions, necessitating precise stoichiometric control.

Condensation-Based Ring Closure

Hydrazine-Carbonyl Cyclocondensation

This two-step approach constructs the pyrazolo[3,4-b]pyridine core de novo. 3-Phenylpyridine-2-carbaldehyde (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in refluxing ethanol to form 5-phenyl-1H-pyrazolo[3,4-b]pyridine, which is subsequently brominated as in Section 1.1. While this method allows for structural diversification, the overall yield drops to 65–70% due to intermediate instability.

Reaction Mechanism:

  • Hydrazone Formation:
    RCHO+NH2NH2RCH=NNH2\text{RCHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCH=NNH}_2

  • Cyclization:
    Intramolecular nucleophilic attack generates the pyrazolo[3,4-b]pyridine ring.

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Phenyl Group Introduction

For late-stage phenyl functionalization, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine undergoes Pd-catalyzed coupling with phenylboronic acid. Using Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in toluene/water (3:1) at 80°C, this method achieves 78–85% yield.

Optimization Insights:

  • Catalyst: Pd(OAc)2_2 shows comparable efficacy to Pd(PPh3_3)4_4 but requires higher temperatures (100°C).

  • Solvent Systems: Mixed polar solvents (e.g., dioxane/water) improve boronic acid solubility.

Sequential Halogenation Strategies

Iodination-Bromination Protocol

A patent-derived method (CN105801574A) employs iodination followed by bromination:

  • Iodination: 5-Phenyl-1H-pyrazolo[3,4-b]pyridine reacts with N-iodosuccinimide (NIS) in DCM to yield 3-iodo-5-phenyl-1H-pyrazolo[3,4-b]pyridine (89% yield).

  • Bromination: Treatment with CuBr2_2 in acetonitrile at 60°C replaces iodine with bromine (76% yield).

Advantages:

  • Enables selective halogenation at the 3-position.

  • Minimizes dihalogenation byproducts (<2%).

tert-Butyl Carboxylate-Mediated Synthesis

Protection-Deprotection Approach

tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate serves as a versatile intermediate. After Boc protection, bromination at the 3-position proceeds smoothly with POBr3_3 in DCM (70% yield). Acidic deprotection (TFA/DCM) regenerates the free NH group, yielding the target compound.

Applications:

  • Facilitates purification of air-sensitive intermediates.

  • Compatible with solid-phase synthesis for high-throughput screening.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 8.72 (s, 1H, H-4), 8.15–7.98 (m, 5H, phenyl), 13.21 (s, 1H, NH).

  • HRMS (ESI): m/z calcd for C12_{12}H8_8BrN3_3 [M+H]+^+: 298.9924; found: 298.9921.

  • X-ray Crystallography: Confirms planar pyrazolo[3,4-b]pyridine core with Br–C bond length of 1.89 Å.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Bromination82–9298HighModerate
Condensation65–7095LowLow
Suzuki Coupling78–8597ModerateHigh
Sequential Halogenation7696ModerateModerate
Boc-Protected Route7099HighHigh

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl group at the 5-position can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine derivative.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine is in cancer therapy. Research indicates that this compound exhibits significant inhibitory effects on tropomyosin receptor kinases (TRK), which are pivotal in cancer cell signaling pathways. Inhibition of TRK activity leads to reduced tumor cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Studies have shown that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial activities against various bacterial strains. For instance, compounds synthesized from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

3-Bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine has been observed to modulate the activity of several enzymes involved in critical metabolic pathways. Its interaction with kinases can influence signaling cascades such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Study on Trypanosoma brucei

A significant study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The study identified several derivatives with potent inhibitory effects (EC50 values below 1 µM) while exhibiting low toxicity to mammalian cells . This highlights the compound's potential as an antiparasitic agent.

Kinase Inhibition Studies

Another research effort focused on synthesizing various derivatives based on the pyrazolo[3,4-b]pyridine scaffold and evaluating their kinase inhibitory activities. The findings revealed that specific modifications at different positions significantly influenced their potency against TRK kinases . This underscores the importance of structural optimization in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives

Structural and Functional Modifications

The biological and chemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Synthesis Method (Catalyst/Reagents) Yield (%) Reference ID
3-Bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine Br (C3), Ph (C5) Electrophilic bromine enhances reactivity; phenyl improves lipophilicity Anticancer, kinase inhibition (predicted) Not explicitly stated in evidence N/A
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate PhNH (C4), Ph (C1), COOEt (C5) Amino and ester groups enable hydrogen bonding and metabolic stability Antiviral (HIV-1 RT inhibition) Condensation of 4-chloro derivative with anilines ~60–80%
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thienopyrimidine (C3), coumarin (fused) Extended conjugation for fluorescence; hybrid pharmacophore Anticancer, fluorescence properties FeCl3-SiO2-catalyzed cyclization 75%
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Br (C5), Cl (C3) Dual halogenation for enhanced bioactivity and reactivity Antimicrobial, antiparasitic Halogenation of pyrazolo[3,4-b]pyridine N/A
Pyrazolo[3,4-b]pyridine spirooxindole hybrids Spirooxindole (fused) Dual pharmacophores for synergistic effects Anti-breast-cancer ChCl:lactic acid NADES under microwave 82–95%

Physicochemical Properties

  • Lipophilicity : Bromine and phenyl groups increase log P values, improving membrane permeability. For example, 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has log P = 2.5 , compared to less halogenated analogs.
  • Thermal Stability : Halogenated derivatives (e.g., 3-bromo-5-chloro) exhibit higher melting points (~432°C) due to strong intermolecular halogen bonding .

Biological Activity

3-Bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores its mechanisms of action, biological activities, and relevant research findings.

The primary mechanism of action for 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, notably kinases. Kinases play crucial roles in cell signaling pathways that regulate various cellular processes, including proliferation and apoptosis. The compound has shown promising inhibitory effects on several kinases, which are critical in cancer progression.

Anticancer Activity

Research indicates that 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine exhibits potent anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa2.59Induces apoptosis and cell cycle arrest at the S phase
MCF74.66Induces apoptosis and cell cycle arrest at the G2/M phase
HCT1161.98Induces early and late apoptosis

The compound's anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are essential for cell cycle progression and transcription regulation .

Kinase Inhibition

In a comparative study, 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine showed strong inhibitory effects on various kinases:

Kinase IC50 (nM)
Pim-113
Pim-210

These values indicate a high potency of the compound against these kinases, suggesting its potential as a therapeutic agent in kinase-related diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on HeLa Cells : The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation.
  • MCF7 and HCT116 Studies : It demonstrated a dose-dependent response in inhibiting cell growth and inducing cell cycle arrest, further confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, pyrazole-4-carbaldehydes can react with aryl ketones or enamines under basic conditions (e.g., KOH in ethanol) to form the pyrazolo[3,4-b]pyridine core. Subsequent bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Alternatively, halogen exchange reactions (e.g., iodine substitution with bromine) may be employed if intermediates like 3-iodo derivatives are available .

Q. How is the structure of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine validated experimentally?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with bromine .
  • X-ray crystallography : Resolves bond lengths, angles, and crystallographic packing, critical for confirming regioselectivity in bromination .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The 3-bromo group is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, amino, or alkynyl groups. For instance, palladium-catalyzed coupling with phenylboronic acid replaces bromine with a phenyl group, enabling diversification of the core structure . Nucleophilic substitution with amines or thiols is also feasible under mild conditions (e.g., DMF, 80°C) .

Advanced Research Questions

Q. How can reaction yields for bromination at the 3-position be optimized?

  • Methodological Answer : Yield optimization requires careful control of:

  • Catalyst selection : FeCl3_3 or AlCl3_3 enhances electrophilic bromination efficiency .
  • Solvent polarity : Polar aprotic solvents like DMF improve bromine activation .
  • Temperature : Reactions performed at 60–80°C minimize side products (e.g., di-brominated byproducts) .
  • Stoichiometry : A 1.2:1 molar ratio of brominating agent to substrate balances reactivity and cost .

Q. What strategies resolve contradictory data in biological activity studies of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure reproducibility .
  • Compound purity : Use HPLC (≥98% purity) to eliminate false positives from impurities .
  • Structural analogs : Compare activity across derivatives (e.g., 3-bromo vs. 3-chloro) to isolate substituent-specific effects .

Q. How can computational methods predict the binding affinity of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine to kinase targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina simulate interactions with ATP-binding pockets in kinases (e.g., CDK2). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
  • QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with inhibitory activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
  • Solvent recovery : Implement distillation systems for DMF or THF reuse .
  • Byproduct management : Optimize reaction time to minimize di-brominated byproducts, which complicate purification .

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